N-(2,6-dimethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
N-(2,6-DIMETHYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazine ring, a methanesulfonyl group, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O4S/c1-12-7-6-8-13(2)17(12)19-18(21)16-11-20(25(3,22)23)14-9-4-5-10-15(14)24-16/h4-10,16H,11H2,1-3H3,(H,19,21) |
InChI Key |
OSLAHQFTKUQZNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms
Comparison with Similar Compounds
Similar Compounds
Lidocaine: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, a local anesthetic with a similar aromatic structure.
Tocainide: A primary amine analog of lidocaine with antiarrhythmic properties.
DEGA: N-(2,6-dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamide, a prodrug metabolized to a potent anticonvulsant .
Uniqueness
N-(2,6-DIMETHYLPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzoxazine ring and methanesulfonyl group differentiate it from other similar compounds, providing unique opportunities for research and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
